![molecular formula C11H7NO3 B3259882 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde CAS No. 32487-80-2](/img/structure/B3259882.png)
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
Overview
Description
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde, also known as DBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DBA is a versatile molecule that can be modified to create a variety of derivatives, each with its own set of properties and applications. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: Alkyl 4-aminobenzoates react with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007).
- Organotin(IV) Complexes: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid forms complexes with various organotin compounds, characterized by elemental analysis and spectral studies. These complexes were assessed for toxicity using Brine Shrimp method (Shahid et al., 2005).
Applications in Drug Synthesis
- Small Molecule Anticancer Drugs: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, can be synthesized from commercially available materials. This compound plays a significant role in the development of new anticancer drugs (Zhang, Cao, Xu, & Wang, 2018).
Catalytic and Electrochemical Applications
- Electrochemical Activity: The electrochemical polymerization of pyrrole containing TEMPO side chain shows high electrocatalytic activity for benzyl alcohol oxidation. This research provides insights into the potential application of these compounds in electrochemical processes (Lu et al., 2014).
Heterobifunctional Coupling Agent
- Chemoselective Conjugation of Proteins and Enzymes: A heterobifunctional coupling agent derived from this compound was developed for chemoselective conjugation of proteins and enzymes, showcasing its utility in biochemical applications (Reddy et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is thiol groups present in various biomolecules . The compound is known to form covalent bonds with these thiol groups, enabling the connection of the biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through a covalent bonding mechanism . The maleimide group in the compound reacts with a thiol group to form a covalent bond . This interaction results in the connection of the biomolecule with a thiol .
Biochemical Pathways
Given its ability to form covalent bonds with thiol groups, it can be inferred that the compound may influence pathways involving proteins with reduced cysteines .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecules it interacts with. By forming covalent bonds with thiol groups, the compound can potentially alter the structure and function of these biomolecules .
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSRAILPRQASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219651 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32487-80-2 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32487-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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